2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
2-methyl-5-[(3-methylphenyl)methyl]-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-11-5-3-6-13(9-11)10-21-18(22)16-17(24-12(2)19-16)15(20-21)14-7-4-8-23-14/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEGTPSWBFQLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyridazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key derivatives of thiazolo[4,5-d]pyridazin-4(5H)-one vary in substituents at positions 2, 5, and 7, leading to differences in molecular weight, polarity, and bioactivity. Below is a comparative analysis:
Key Observations:
Position 2 Substituents: Methyl or amino groups at position 2 are common. The amino derivative (C₉H₆N₄OS₂) exhibits higher polarity due to the NH₂ group, which may enhance solubility but reduce membrane permeability compared to the methyl analog .
Position 5 Substituents :
- The 3-methylbenzyl group in the target compound provides moderate lipophilicity, balancing solubility and cellular uptake. In contrast, phenethyl (C₂₃H₂₂N₄OS) or acetamide-linked groups (e.g., CAS 941897-41-2) increase molecular weight and steric hindrance, possibly affecting pharmacokinetics .
Position 7 Substituents: Thiophen-2-yl (as in the target compound) and phenyl groups are prevalent. Thiophene’s sulfur atom may participate in π-π stacking or hydrogen bonding, influencing target interactions .
Biological Activity
2-Methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and research findings associated with this compound, drawing from a variety of scientific studies.
The compound has the following chemical characteristics:
- Common Name : this compound
- CAS Number : 941927-84-0
- Molecular Formula : CHNO_S$$$$_2
- Molecular Weight : 353.5 g/mol
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[4,5-d]pyridazinones exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Anticancer Potential
In vitro studies have demonstrated that thiazolo derivatives can induce cytotoxic effects on cancer cell lines. For example, compounds related to this thiazolo class were tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Notably, certain derivatives exhibited IC_{50} values in the micromolar range, suggesting promising anticancer activity .
The biological activity of these compounds is often attributed to their ability to interact with critical cellular targets. For instance:
- DNA Gyrase Inhibition : Molecular docking studies have revealed that some thiazolo derivatives form strong interactions with DNA gyrase, a key enzyme involved in DNA replication. The binding energies suggest a comparable efficacy to established antibiotics like ciprofloxacin .
Study 1: Antimicrobial Evaluation
A study synthesized various thiazolo derivatives and evaluated their antimicrobial properties. The most active compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria, supporting the potential use of these compounds as new antimicrobial agents .
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of thiazolo derivatives on cancer cells. The results indicated that these compounds could effectively induce apoptosis in A549 cells, highlighting their potential as anticancer therapeutics.
| Cell Line | IC_{50} (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
Q & A
Q. What are the common synthetic routes for synthesizing 2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one?
The synthesis of this compound typically involves multi-step protocols, starting with the formation of the thiazolo[4,5-d]pyridazinone core. Key steps include:
- Cyclocondensation : Reaction of thiazole precursors with pyridazine derivatives under reflux conditions in solvents like ethanol or acetonitrile .
- Functionalization : Introduction of substituents (e.g., 3-methylbenzyl and thiophen-2-yl groups) via nucleophilic substitution or coupling reactions. For example, alkylation of the pyridazinone nitrogen with 3-methylbenzyl halides .
- Optimization : Use of catalysts (e.g., triethylamine) and temperature control (reflux at 80–100°C) to enhance yield and purity .
Q. How is the structural integrity of this compound validated after synthesis?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to assign proton and carbon environments, particularly distinguishing fused ring systems and substituents .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing (if single crystals are obtained) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in large-scale syntheses?
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst Screening : Triethylamine or acetic anhydride enhances reaction rates in cyclization steps .
- Purification Strategies : Gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization (DMF/ethanol mixtures) to isolate high-purity product .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
SAR studies focus on:
- Substituent Variation : Modifying the 3-methylbenzyl or thiophen-2-yl groups to assess impacts on bioactivity (e.g., antimicrobial or anticancer potency) .
- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target proteins .
- In Vitro Assays : Dose-response experiments to correlate structural changes with inhibitory activity (e.g., IC values against kinase targets) .
Q. How should researchers address contradictory data in solubility or stability studies?
Contradictions arise due to:
- Solvent Polarity : Discrepancies in solubility (e.g., DMSO vs. ethanol) require standardized protocols for dissolution .
- pH Sensitivity : Stability under acidic/basic conditions must be tested via HPLC monitoring at varying pH levels .
- Temperature-Dependent Degradation : Accelerated stability studies (e.g., 40°C/75% RH) identify degradation pathways .
Methodological Challenges
Q. What analytical techniques are critical for resolving spectral overlaps in NMR characterization?
- 2D NMR : COSY and HSQC experiments resolve overlapping proton signals in fused ring systems .
- Deuterated Solvents : Use of DMSO-d or CDCl enhances signal resolution for aromatic protons .
- Variable Temperature NMR : Reduces line broadening caused by dynamic effects .
Q. How can researchers mitigate byproduct formation during functionalization steps?
- Protecting Groups : Temporary protection of reactive sites (e.g., thiophen sulfur) prevents unwanted side reactions .
- Stoichiometric Control : Precise molar ratios of reagents (e.g., 1.1 equivalents of alkyl halides) minimize polysubstitution .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress and intermediates .
Biological and Environmental Considerations
Q. What in vivo models are suitable for evaluating the compound’s therapeutic potential?
- Rodent Models : Pharmacokinetic studies in mice/rats assess bioavailability and toxicity .
- Cell-Based Assays : Human cancer cell lines (e.g., HeLa or MCF-7) screen for antiproliferative activity .
- Microbial Strains : Gram-positive/negative bacteria (e.g., S. aureus or E. coli) test antimicrobial efficacy .
Q. How can environmental persistence of this compound be evaluated?
- Biodegradation Assays : OECD 301F tests measure microbial degradation in aqueous systems .
- Ecotoxicity Studies : Daphnia magna or algae models assess acute/chronic toxicity .
- Adsorption Analysis : Soil column experiments determine leaching potential .
Data Reporting and Reproducibility
Q. What metadata should accompany experimental data for reproducibility?
- Reaction Conditions : Solvent purity, temperature, catalyst batch, and stirring speed .
- Instrument Calibration : NMR spectrometer frequency and MS ionization parameters .
- Negative Controls : Baseline data for side reactions or solvent interference .
Q. How can computational data (e.g., DFT) be validated experimentally?
- Correlation with NMR : Match calculated chemical shifts (<2 ppm deviation) with experimental -NMR .
- Docking Validation : Compare predicted binding poses with X-ray crystallography of target-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
